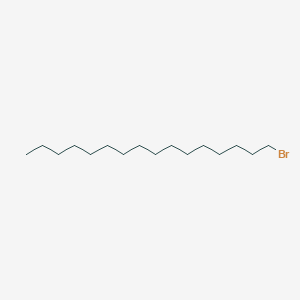

1-Bromohexadecane

概要

説明

1-Bromohexadecane (C₁₆H₃₃Br, CAS 112-82-3) is a saturated primary bromoalkane with a linear 16-carbon chain. It is a colorless to pale-yellow liquid at room temperature, widely used as an intermediate in organic synthesis, surfactant production, and pharmaceutical applications . Its long alkyl chain contributes to hydrophobic properties, making it valuable in micelle formation and lipid-based drug delivery systems . Key applications include:

準備方法

Bromination of Hexadecanol: The Primary Industrial Method

The most widely documented synthesis of 1-bromohexadecane involves the bromination of hexadecanol (C₁₆H₃₄O) using red phosphorus as a catalyst. This method, described across multiple sources , follows a classic Appel reaction mechanism, where bromine (Br₂) reacts with the hydroxyl group of hexadecanol to form the corresponding alkyl bromide.

Reaction Mechanism and Procedure

The reaction proceeds via the following steps:

-

Activation : Red phosphorus reacts with bromine to generate phosphorus tribromide (PBr₃), the active brominating agent:

-

Bromination : PBr₃ reacts with hexadecanol to form this compound and phosphorous acid (H₃PO₃):

-

Reactants : Hexadecanol (1 mol), red phosphorus (0.1–0.2 mol), bromine (1.1–1.2 mol).

-

Conditions :

-

Melt hexadecanol at 80–90°C.

-

Add red phosphorus and heat to 100°C.

-

Introduce bromine dropwise over 6 hours, maintaining 120–130°C to minimize side reactions.

-

Remove hydrogen bromide (HBr) byproduct via distillation or inert gas purge.

-

-

Workup : Cool to 50°C, wash with saturated NaCl and water, dry over K₂CO₃, and distill under vacuum (2 kPa) to collect the 220–230°C fraction.

Key Parameters :

Yield and Scalability

This method consistently achieves 85–90% yield in laboratory settings , with industrial-scale processes reporting similar efficiencies . The use of red phosphorus ensures selectivity, avoiding polybromination. However, the exothermic nature of bromine addition necessitates precise temperature control to prevent runaway reactions.

Alternative Synthesis Routes

Deuterated this compound Synthesis

For isotopic labeling studies, this compound-d₃₃ (C₁₆D₃₃Br) is prepared via bromination of N-hexadecyl-d₃₃ alcohol using hydrogen bromide (HBr) :

{16}D{33}OH + HBr \rightarrow C{16}D{33}Br + H_2O

Conditions :

This method is critical for nuclear magnetic resonance (NMR) studies but is limited by the high cost of deuterated precursors.

Purification and Quality Control

Crude this compound requires rigorous purification to achieve >98% purity:

Standard Purification Protocol

-

Acid Wash : Shake with concentrated H₂SO₄ to remove residual alcohols and phosphorus oxides.

-

Neutralization : Wash with aqueous NaHCO₃.

-

Drying : Anhydrous K₂CO₃ or MgSO₄.

-

Distillation : Vacuum distillation (2 kPa) collects the 220–230°C fraction.

Impact on Purity :

Analytical Characterization

| Property | Value | Method |

|---|---|---|

| Boiling Point | 190°C at 11 mmHg | ASTM D1078 |

| Density (25°C) | 0.999 g/mL | Pycnometry |

| Refractive Index | 1.4609 | Abbe Refractometer |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Hexadecanol Bromination | 85–90% | Low | High | >98% |

| Deuterated Synthesis | 83% | High | Low | 95–97% |

| Alkyl Coupling | N/A | Moderate | Theoretical | N/A |

Industrial Preference : Bromination of hexadecanol remains the gold standard due to its cost-effectiveness and scalability. The deuterated method is reserved for specialized applications.

化学反応の分析

Nucleophilic Substitution Reactions

1-Bromohexadecane undergoes S<sub>N</sub>2 reactions with nucleophiles due to its primary alkyl bromide structure. A notable example is its use in synthesizing surfactants and functionalized hydrocarbons.

Elimination Reactions

While less common due to its primary structure, this compound can undergo β-elimination under strongly basic conditions to form 1-hexadecene.

Mechanism:

-

Base abstraction of β-hydrogen (e.g., KOH in ethanol).

-

Formation of transition state with simultaneous Br⁻ departure.

-

Production of alkene (C₁₆H₃₂) and HBr gas7.

Key Conditions:

-

High-temperature ethanol (>100°C)

-

Strong base (e.g., ethanolic KOH)

Radical Bromination in Solvent Systems

This compound participates in radical pathways under specific solvent conditions:

| Solvent System | Effect on Reactivity | LLNA Response |

|---|---|---|

| Acetone-olive oil (4:1) | Low polarity favors lipid solubility | Moderate |

| THF-BuOH (1:1) | Polar aprotic solvent enhances activity | High |

In tetrahydrofuran-butanol mixtures, increased solvation of the bromide ion enhances its reactivity in allylic bromination .

Stability and Hazardous Decomposition

This compound decomposes at high temperatures (>200°C) to release toxic gases:

科学的研究の応用

Biomedical Applications

a. Antibacterial Activity Enhancement

Recent studies have demonstrated that 1-bromohexadecane can be utilized to enhance the antibacterial properties of chitosan through N-alkyl substitution. In a study published in Pharmaceuticals, researchers synthesized mono- and di-substituted chitosan derivatives using this compound. These derivatives exhibited significantly improved antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives was found to be as low as 50 μg/mL, indicating their potential as effective antibacterial agents in wound infection treatments .

b. Biocompatibility Studies

The cytotoxicity of the synthesized N-alkyl chitosan derivatives was assessed using the MTT test, revealing that they were safe for fibroblast cells. This suggests that these derivatives could be promising candidates for biomedical applications where biocompatibility is crucial .

Nanotechnology Applications

a. Carbon Nano-Onions Functionalization

This compound has been employed in the preparation of soluble carbon nano-onions (CNOs) through covalent functionalization with hexadecyl chains. This process enhances the solubility and stability of CNOs in various solvents, making them suitable for applications in drug delivery and nanocomposites . The functionalization involves a two-step process: reduction of CNOs followed by nucleophilic substitution with this compound.

Environmental Applications

a. Extraction Solvent in Environmental Analysis

In environmental science, this compound serves as an extraction solvent for the determination of endocrine-disrupting phenols (EDPs) in water samples using ultrasound-assisted emulsification microextraction (MS-USAEME). This method improves the efficiency of extracting EDPs from aqueous samples, thereby enhancing analytical sensitivity and accuracy .

Industrial Applications

a. Synthesis of Surfactants

This compound is also utilized in the synthesis of surfactants such as N-hexadecyl ethylenediamine triacetic acid (HED3A). This surfactant has shown stability in hard water and possesses excellent wetting and dispersing properties, making it valuable in various industrial applications including detergents and cosmetic formulations .

Chemical Research Applications

a. Dehalogenation Studies

Research has indicated that compounds like this compound can be used to study dehalogenation processes in bioremediation efforts. Specifically, haloalkanoic acid dehalogenases have been explored for their ability to catalyze the removal of halides from compounds like this compound, potentially leading to environmentally friendly degradation pathways .

Data Summary Table

作用機序

In chemical synthesis, 1-bromohexadecane acts as an electrophile due to the presence of the bromine atom. It reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a hexadecyl group into organic molecules. In the surfactant industry, this compound lowers the surface tension between different phases, such as oil and water, by adsorbing at the interface. This helps to stabilize emulsions and foams .

類似化合物との比較

Chain Length Homologs

Table 1: Physical and Application Comparison of Linear Bromoalkanes

Key Findings :

- Longer chains (e.g., C₁₈) exhibit higher melting/boiling points due to increased van der Waals interactions .

- Shorter chains (C₁₂–C₁₄) have lower enthalpies of vaporization and are more volatile .

- This compound’s intermediate chain length balances solubility in organic solvents and hydrophobicity for surfactant applications .

Deuterated Analogs

This compound-D₃₃ (deuterated at 33 positions) offers enhanced stability and resistance to metabolic degradation compared to the non-deuterated form. This isotopic labeling is critical in NMR spectroscopy and tracer studies, where isotopic purity minimizes signal interference .

Functionalized Bromoalkanes

Table 2: Comparison with Brominated Cycloalkanes and Nitro Derivatives

Key Findings :

- Cyclohexane derivatives (e.g., 1-(Bromomethyl)-1-methylcyclohexane) exhibit steric effects that hinder nucleophilic substitution, unlike the linear this compound .

- Nitro-substituted bromoalkanes (e.g., 1-Bromo-6-nitrohexane) enable regioselective modifications in organic synthesis .

Catalytic Performance in Hydrodeoxygenation

This compound was tested as a bromine source in Pd-catalyzed hydrodeoxygenation of 5-hydroxymethylfurfural (HMF). Unlike HBr or Br₂, it showed negligible hydrogenolysis on Pd surfaces, resulting in poor catalytic promotion. This contrasts with bromobenzene (BrBen), which modifies Pd electronically for higher selectivity .

生物活性

1-Bromohexadecane, a long-chain bromoalkane, has garnered attention in various biological and chemical research contexts due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its antibacterial properties, skin sensitization effects, and potential therapeutic applications.

This compound (C16H33Br) is an aliphatic compound characterized by a bromine atom attached to a hexadecane chain. Its structure contributes to its hydrophobic nature, influencing its interactions with biological systems.

Antibacterial Activity

Recent studies have highlighted the effectiveness of this compound in enhancing the antibacterial properties of chitosan derivatives. A study investigated the synthesis of N-alkyl chitosan derivatives using this compound, revealing significant improvements in antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives was found to be as low as 50 μg/mL for most tested microorganisms .

Table 1: Antibacterial Activity of Chitosan Derivatives

| Compound | MIC (μg/mL) | Tested Microorganisms |

|---|---|---|

| Chitosan | >200 | E. coli, S. aureus |

| Mono-NHD-Ch | 50 | E. coli, S. aureus, P. aeruginosa |

| Di-NHD-Ch | 50 | E. coli, S. aureus, B. cereus |

The study concluded that the incorporation of long-chain alkyl groups like those from this compound enhances the hydrophobic character of chitosan, which is crucial for its interaction with bacterial membranes, leading to increased antibacterial efficacy .

Skin Sensitization Potential

The skin sensitization potential of this compound has been evaluated using the murine local lymph node assay (LLNA). This research indicated that this compound exhibits a biphasic response regarding skin sensitization, peaking at the C16 chain length. The study noted that while shorter bromoalkanes showed lower activity due to volatility, this compound demonstrated significant potency in eliciting allergic responses when tested with various vehicles .

Table 2: Skin Sensitization Responses of Bromoalkanes

| Bromoalkane | Carbon Chain Length | LLNA Response Level |

|---|---|---|

| 1-Bromobutane | C4 | Low |

| 1-Bromohexane | C6 | Moderate |

| This compound | C16 | High |

This finding suggests that while longer-chain bromoalkanes like this compound can enhance sensitization responses, they also require careful handling due to their potential allergenic effects.

Case Studies and Applications

Several case studies have explored the applications of this compound in various fields:

- Antimicrobial Coatings : Research indicates that coatings incorporating this compound-modified chitosan can effectively reduce microbial load on surfaces, making them suitable for medical applications where infection control is critical.

- Drug Delivery Systems : The hydrophobic nature of this compound allows it to be utilized in formulating drug delivery systems that enhance the solubility and bioavailability of hydrophobic drugs.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 1-Bromohexadecane?

- Methodological Answer : The synthesis typically involves reacting hexadecan-1-ol (cetyl alcohol) with bromine in the presence of red phosphorus. For example, 121 g (0.5 mol) of hexadecan-1-ol is treated with bromine (0.33 mol) and phosphorus, followed by filtration and purification. The product is isolated under reduced pressure (b.p. 202–203°C at 21 mmHg) . Characterization includes verifying purity via GC, NMR, and melting point analysis (16–18°C) .

Q. How is this compound characterized to confirm its purity and structural identity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm alkyl chain integrity and bromine substitution.

- Gas Chromatography (GC) : To assess purity (≥98% as per reagent-grade standards) .

- Melting Point Analysis : Consistent with literature values (16–18°C) .

- Density and Boiling Point : Cross-referenced with published data (density 0.999 g/cm³; b.p. 190°C at ambient pressure) .

Q. What are the primary applications of this compound in basic biochemical research?

- Methodological Answer : It serves as:

- A quaternary ammonium precursor for synthesizing surfactants and cationic lipids.

- An antimicrobial agent in studies targeting Gram-positive bacteria, where it disrupts membrane integrity and inhibits virulence factors like metalloproteases .

- A chain-transfer agent in polymerization reactions due to its long alkyl chain .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of mesoporous silica nanospheres (MNSs)?

- Methodological Answer : In materials science, this compound acts as a co-template with ionic liquids (ILs) to control pore size and morphology. For example, it is combined with pyridine-functionalized ILs and tetraethylorthosilicate (TEOS) under basic conditions (using triethylamine, TEA). The alkyl chain length (C16) influences pore uniformity and nanosphere dispersity, as demonstrated in studies comparing C12, C14, and C18 analogs .

Q. What role does this compound play in modifying the hydrophobicity of amphiphilic compounds?

- Methodological Answer : In self-assembling organogels, this compound is used to functionalize graphene oxide (GO) via cationic amphiphiles. The C16 chain enhances hydrophobic interactions, enabling gelation in solvents like DMF or THF. Critical gelation concentrations (CGCs) are determined by varying amphiphile-to-GO ratios, with longer chains (e.g., C16 vs. C12) improving thermal stability .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Contradictions in data (e.g., boiling points, bioactivity) often arise from differences in purity or experimental conditions. To mitigate:

- Standardize Synthesis : Follow protocols with strict stoichiometric control and phosphorus removal .

- Validate Purity : Use multiple techniques (e.g., NMR, GC-MS) and compare against certified reagents .

- Contextualize Bioactivity : Antimicrobial effects may vary with bacterial strain and concentration; replicate assays under controlled MIC (Minimum Inhibitory Concentration) conditions .

Q. Methodological Considerations Table

特性

IUPAC Name |

1-bromohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049397 | |

| Record name | 1-Bromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS] | |

| Record name | Hexadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromohexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-82-3 | |

| Record name | 1-Bromohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEXADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76GJI7GVAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。